Methyl 4-(phenylsulfanylmethyl)benzoate
Description
Methyl 4-(phenylsulfanylmethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a phenylsulfanylmethyl (-CH₂-S-C₆H₅) substituent at the para position of the benzene ring. This compound belongs to a class of aromatic esters with versatile applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines the lipophilic phenylsulfide group with the polar ester functionality, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
88393-07-1 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
methyl 4-(phenylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C15H14O2S/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
RZFYMLIOQNVJHF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Benzoate Derivatives
Functional Group Analysis
Sulfide vs. Sulfonate/Sulfonamide: The phenylsulfanylmethyl group in the target compound is less oxidized than sulfonate () or sulfonamide () derivatives. This impacts reactivity; sulfides can be oxidized to sulfoxides or sulfones, while sulfonates/sulfonamides are more polar and stable .
Aromatic Substituents: The 2-cyanophenyl group () introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-rich phenylsulfide. Tetrazine () is a high-nitrogen heterocycle with applications in bioorthogonal chemistry and energetic materials due to its electron-deficient nature .
Ester Variations :
- Ethyl vs. methyl esters (e.g., vs. target compound) affect hydrolysis rates and solubility. Ethyl esters are generally more lipophilic but less reactive toward hydrolysis than methyl esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
